molecular formula C7H7ClN2O2 B1423067 3-(2-Nitroethenyl)pyridine hydrochloride CAS No. 120208-28-8

3-(2-Nitroethenyl)pyridine hydrochloride

Cat. No.: B1423067
CAS No.: 120208-28-8
M. Wt: 186.59 g/mol
InChI Key: GQOQVRHFUYOWJT-UHFFFAOYSA-N
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Description

3-(2-Nitroethenyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(2-Nitroethenyl)pyridine hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with nitromethane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

3-(2-Nitroethenyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Nitroethenyl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Nitroethenyl)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but they may involve interactions with enzymes and other proteins .

Comparison with Similar Compounds

3-(2-Nitroethenyl)pyridine hydrochloride can be compared with other nitro-substituted pyridine derivatives, such as 2-nitropyridine and 4-nitropyridine. These compounds share similar chemical properties but differ in their specific reactivity and applications.

Properties

IUPAC Name

3-(2-nitroethenyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2.ClH/c10-9(11)5-3-7-2-1-4-8-6-7;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOQVRHFUYOWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120208-28-8
Record name Pyridine, 3-(2-nitroethenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120208-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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